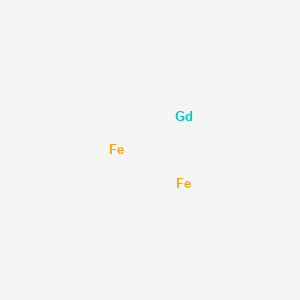
Gadolinium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium iron compounds, particularly gadolinium iron garnet (Gd₃Fe₅O₁₂), are a class of materials known for their unique magnetic properties. Gadolinium, a rare-earth element, is combined with iron to form compounds that exhibit significant magnetic behavior, making them valuable in various technological and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium iron compounds can be synthesized using various methods, including the sol-gel method, solid-state reaction, and co-precipitation. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the desired compound. This method allows for precise control over the composition and particle size .
Industrial Production Methods: In industrial settings, gadolinium iron compounds are often produced through high-temperature solid-state reactions. This involves mixing gadolinium oxide (Gd₂O₃) and iron oxide (Fe₂O₃) powders, followed by calcination at temperatures above 1000°C. The resulting product is then milled to achieve the desired particle size .
Chemical Reactions Analysis
Types of Reactions: Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium can react with dilute acids to form gadolinium salts, releasing hydrogen gas in the process .
Common Reagents and Conditions:
Oxidation: Gadolinium iron compounds can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: These compounds can be reduced using hydrogen or other reducing agents.
Substitution: Substitution reactions can occur when gadolinium or iron is replaced by other metal ions under specific conditions.
Major Products: The major products formed from these reactions include gadolinium salts, iron salts, and various mixed oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Gadolinium iron compounds have a wide range of applications in scientific research:
Magnetic Resonance Imaging (MRI): Gadolinium-based compounds are used as contrast agents in MRI due to their paramagnetic properties
Cancer Treatment: Gadolinium iron garnet nanoparticles are explored for use in magnetic hyperthermia, a treatment method that uses magnetic fields to generate heat and destroy cancer cells.
Electronic Devices: These compounds are used in the development of microwave devices and other electronic components due to their magnetic properties.
Biomagnetic Applications: Gadolinium iron garnet composites are studied for their potential in biomagnetic applications, including targeted drug delivery and magnetic separation.
Mechanism of Action
The mechanism by which gadolinium iron compounds exert their effects is primarily related to their magnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their strong paramagnetic behavior. In MRI, gadolinium shortens the spin-lattice relaxation time (T1) of water protons, enhancing image contrast . In magnetic hyperthermia, the alternating magnetic field causes the nanoparticles to generate heat, which can destroy cancer cells .
Comparison with Similar Compounds
Gadolinium Gallium Garnet (Gd₃Ga₅O₁₂): Similar to gadolinium iron garnet but with gallium instead of iron. It is used in optical applications.
Yttrium Iron Garnet (Y₃Fe₅O₁₂): Another magnetic material used in microwave and optical devices.
Samarium Cobalt (SmCo₅): A rare-earth magnet with high magnetic strength, used in permanent magnets
Uniqueness: Gadolinium iron compounds are unique due to their combination of gadolinium’s paramagnetic properties and iron’s magnetic behavior. This makes them particularly valuable in applications requiring strong magnetic responses, such as MRI and magnetic hyperthermia .
Properties
CAS No. |
12023-08-4 |
|---|---|
Molecular Formula |
Fe2Gd |
Molecular Weight |
268.9 g/mol |
IUPAC Name |
gadolinium;iron |
InChI |
InChI=1S/2Fe.Gd |
InChI Key |
ZOZHWFIFVKUEIS-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)

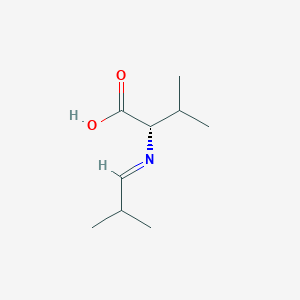
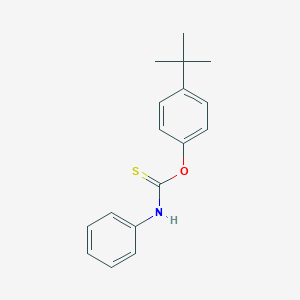



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
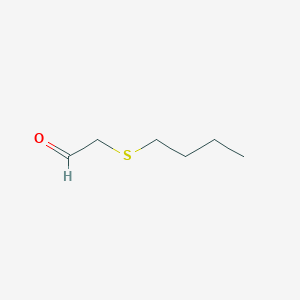
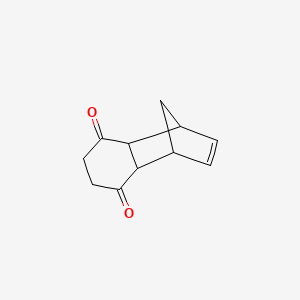
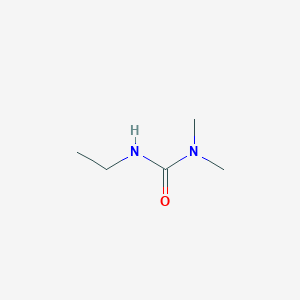
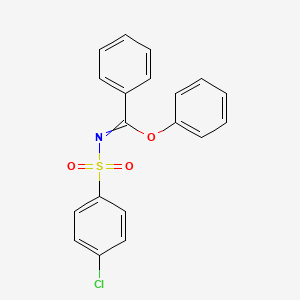

silane](/img/structure/B14719157.png)
